
2-Hydroxy Nevirapine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Nevirapine-d3 is a stable isotope labelled metabolite of Nevirapine . It belongs to the antivirals and antiretrovirals category . The molecular formula of this compound is C15H11D3N4O2 and it has a molecular weight of 285.32 .
Synthesis Analysis
The synthesis of 2-Hydroxy Nevirapine involves the oxidation of Nevirapine, yielding several phenolic derivatives . These derivatives are capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives . The oxidative activation of 2-Hydroxy Nevirapine involves the transient formation of both the quinone and a quinone-imine .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H11D3N4O2 . Further details about its molecular structure can be found in the referenced materials .Chemical Reactions Analysis
2-Hydroxy Nevirapine undergoes oxidation and subsequent reaction with bionucleophiles . Both 2-Hydroxy Nevirapine and 3-Hydroxy Nevirapine yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium . This is consistent with the formation of a 2,3-NVP-quinone intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C15H11D3N4O2 and its molecular weight of 285.32 . More detailed information about its physical and chemical properties can be found in the referenced materials .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1329834-05-0 |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
285.321 |
Nombre IUPAC |
11-cyclopropyl-4-(trideuteriomethyl)-1,5-dihydrodipyrido[2,3-b:2/',3/'-f][1,4]diazepine-2,6-dione |
InChI |
InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3 |
Clave InChI |
LFZSOJABLBVGRJ-FIBGUPNXSA-N |
SMILES |
CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |
Sinónimos |
5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one; 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-1H-dipyrido_x000B_[3,2-b:2’,3’-e] [1,4]diazepine-2,6-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



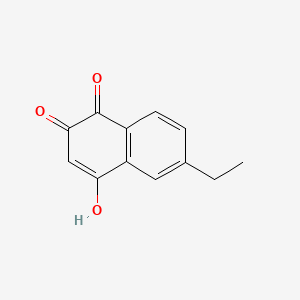
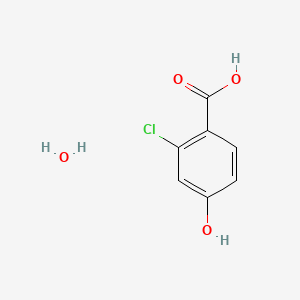


![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
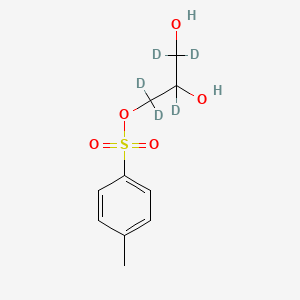
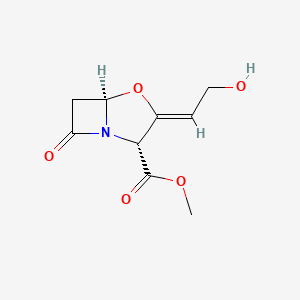
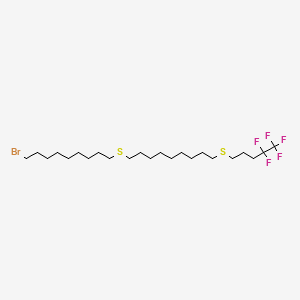
![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)